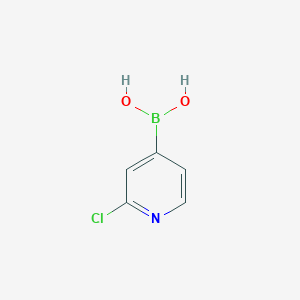

2-Chloropyridine-4-boronic acid

Descripción

The exact mass of the compound 2-Chloro-4-pyridylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYRVVDXJMJLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408874 | |

| Record name | 2-Chloro-4-pyridylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-96-2 | |

| Record name | B-(2-Chloro-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-pyridylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloropyridine-4-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridine-4-boronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a representative synthetic protocol, detailed characterization data, and relevant applications in drug development.

Introduction

Pyridine-based boronic acids are indispensable reagents in medicinal chemistry and materials science. The presence of the chlorine atom and the boronic acid moiety on the pyridine (B92270) ring at positions 2 and 4, respectively, makes this compound a versatile intermediate for introducing the 2-chloropyridin-4-yl group into various scaffolds. This functional group is present in a number of biologically active compounds, highlighting the importance of efficient and well-characterized synthetic routes to this key intermediate. This guide will detail a common synthetic pathway and the analytical techniques used to confirm the structure and purity of the final product.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the synthesis of a suitable halo-pyridine intermediate followed by a metal-catalyzed borylation reaction. While a specific, detailed protocol for this exact compound is not widely published in peer-reviewed journals, a representative procedure can be constructed based on established methods for the synthesis of arylboronic acids.

Synthetic Pathway Overview

A plausible and commonly employed route for the synthesis of this compound involves two main stages:

-

Diazotization and Halogenation: Conversion of an amino-pyridine precursor to a dihalo-pyridine.

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of the dihalo-pyridine with a boron source.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-4-bromopyridine from 2-Chloro-4-aminopyridine

This procedure is based on a known Sandmeyer-type reaction.

-

Materials:

-

2-Chloro-4-aminopyridine

-

48% aqueous Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

35% Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a flask containing 2-chloro-4-aminopyridine, add 48% aqueous hydrobromic acid at 0 °C.

-

Slowly add bromine to the mixture over 10 minutes.

-

Cool the reaction mixture to -10 °C and add a solution of sodium nitrite in water dropwise over 30 minutes.

-

After the addition, continue stirring at -10 °C for 10 minutes, then allow the mixture to warm to room temperature and stir for 1.5 hours.

-

Cool the reaction mixture to 5 °C and add saturated aqueous sodium sulfite solution until the color of the solution disappears.

-

Adjust the pH of the solution to be alkaline using a 35% sodium hydroxide solution.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-bromopyridine.

-

Purify the crude product by silica (B1680970) gel column chromatography.

-

Stage 2: Synthesis of this compound via Miyaura Borylation

This is a general procedure for the palladium-catalyzed borylation of aryl halides.

-

Materials:

-

2-Chloro-4-bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

A suitable base (e.g., Potassium acetate, KOAc)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-chloro-4-bromopyridine, bis(pinacolato)diboron, and the base in the anhydrous solvent.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., Ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude this compound pinacol ester can be purified by column chromatography.

-

Hydrolysis of the pinacol ester to the boronic acid is typically achieved during the aqueous workup or by subsequent treatment with an acid.

-

In-Depth Technical Guide to 2-Chloropyridine-4-boronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyridine-4-boronic acid, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its application in the development of targeted therapeutics, including nicotinic acetylcholine (B1216132) receptor (nAChR) agonists and Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.

Core Properties of this compound

This compound, with the CAS Number 458532-96-2 , is a white to almost white crystalline powder.[1] It is a versatile bifunctional molecule featuring a chlorinated pyridine (B92270) ring and a boronic acid moiety. This unique structure makes it an invaluable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 458532-96-2 | [1][2] |

| Molecular Formula | C₅H₅BClNO₂ | [1][2] |

| Molecular Weight | 157.36 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 155-163 °C | |

| Purity | ≥95.0% | |

| Solubility | Soluble in common organic solvents. In DMSO, soluble up to 200 mg/mL (1270.89 mM) with sonication. | [1][3] |

| Storage Conditions | Store at 2-8°C | [1] |

Synthesis and Reactivity

The synthesis of pyridinylboronic acids can be achieved through several methods, with the halogen-metal exchange followed by borylation being a common and cost-effective approach.

General Synthetic Approach: Halogen-Metal Exchange and Borylation

While a specific detailed protocol for the synthesis of this compound is not widely published, a general procedure can be adapted from the synthesis of analogous pyridine boronic acids. This typically involves the following conceptual steps:

References

An In-Depth Technical Guide to 2-Chloropyridine-4-boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyridine-4-boronic acid is a versatile heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive boronic acid moiety with a substituted pyridine (B92270) ring, make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and application in cross-coupling reactions.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 458532-96-2 | [1] |

| Molecular Formula | C₅H₅BClNO₂ | [1][2] |

| Molecular Weight | 157.36 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

Physicochemical Data

| Property | Value | Notes | Reference(s) |

| Melting Point | 155-163 °C | [3] | |

| Boiling Point | 355.2 ± 52.0 °C | Predicted | |

| pKa | Not available | A predicted pKa of -0.58 ± 0.10 is available for the pinacol (B44631) ester derivative. | [4] |

| Solubility | Soluble in DMSO (200 mg/mL with sonication) | Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended. | [2] |

Spectral Data

Reference Spectral Data: 2-Chloropyridine (B119429)

¹H NMR (in CDCl₃): The proton NMR spectrum of 2-chloropyridine would be expected to show four signals in the aromatic region, corresponding to the four protons on the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.

¹³C NMR (in CDCl₃): The carbon NMR spectrum of 2-chloropyridine will display five distinct signals for the five carbon atoms of the pyridine ring[6][7]. The carbon attached to the chlorine atom will be significantly deshielded.

FT-IR: The infrared spectrum of 2-chloropyridine will exhibit characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic ring (typically in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (usually found in the 600-800 cm⁻¹ range).

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is adapted from general methods for the synthesis of pyridinylboronic acids via lithiation of a halopyridine followed by borylation.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B1201080)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add triisopropyl borate (1.1 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification: Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica (B1680970) gel[8][9].

Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound[4][10].

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Synthesis Workflow

Caption: General Synthesis Workflow for this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent in modern organic synthesis, particularly for the construction of biaryl compounds containing a pyridine moiety. While detailed spectral and some physicochemical data are not extensively documented, its utility in Suzuki-Miyaura cross-coupling reactions is well-established. The provided representative protocols offer a starting point for researchers to synthesize and utilize this compound in their own synthetic endeavors. Further investigation into its properties and reaction optimization will undoubtedly expand its applications in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-氯-4-吡啶硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Chloropyridine-4-boronic acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyridine-4-boronic acid, a versatile building block in modern organic synthesis. The document details its molecular structure, chemical formula, and physical properties, and offers insights into its primary application in Suzuki-Miyaura cross-coupling reactions. Included are detailed experimental protocols and data presented in a clear, accessible format to support researchers in their synthetic endeavors.

Molecular Structure and Chemical Formula

This compound is a heterocyclic organic compound containing a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and a boronic acid group at the 4-position.

Molecular Formula: C₅H₅BClNO₂[1][2]

Molecular Weight: 157.36 g/mol [1][2]

Chemical Structure:

The presence of the electron-withdrawing chlorine atom and the versatile boronic acid functionality makes this molecule a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below, along with its chemical identifiers.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 458532-96-2 | [1][2] |

| IUPAC Name | (2-chloropyridin-4-yl)boronic acid | |

| Synonyms | 2-Chloro-4-pyridylboronic acid | [1] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 155-163 °C, 210 °C (Lit.) | [1] |

| Solubility | Soluble in DMSO | |

| SMILES | B(C1=CC(=NC=C1)Cl)(O)O | |

| InChI | InChI=1S/C5H5BClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |

| InChIKey | WJYRVVDXJMJLTN-UHFFFAOYSA-N |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | Data not explicitly found in search results. Typical signals would include peaks in the aromatic region for the pyridine protons and a broad singlet for the boronic acid hydroxyl protons. |

| ¹³C NMR (DMSO-d₆) | Data not explicitly found in search results. Expected signals would correspond to the five carbon atoms of the pyridine ring. |

| FTIR (KBr Pellet) | Data not explicitly found in search results. Characteristic peaks would include O-H stretching (boronic acid), C=C and C=N stretching (pyridine ring), and C-Cl stretching. |

| Mass Spectrometry | Data not explicitly found in search results. The molecular ion peak [M]+ would be expected at m/z 157. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of a suitable precursor, such as 4-bromo-2-chloropyridine (B124038), followed by quenching with a borate (B1201080) ester and subsequent hydrolysis.

Materials:

-

4-Bromo-2-chloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-chloropyridine in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization. The choice of solvent is critical and may require some experimentation. A common solvent system for boronic acids is a mixture of an organic solvent and water.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Quality Control

The purity of this compound can be assessed using several analytical techniques.

Table 3: Quality Control Methods

| Method | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the compound and assess its purity. |

| Melting Point Analysis | A sharp melting point range indicates high purity. |

| Titration | To determine the percentage of active boronic acid. |

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryls and substituted heterocycles, which are common motifs in pharmaceuticals and other biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Add the solvent to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quality Control Workflow

This diagram outlines a logical workflow for the quality control analysis of synthesized this compound.

Caption: A logical workflow for the quality control of this compound.

References

Spectroscopic Profile of 2-Chloropyridine-4-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropyridine-4-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, the following tables summarize the expected and reported data based on analysis of the compound's structure and data from closely related analogues.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.40 | d | ~5.0 | H-6 |

| ~7.85 | d | ~5.0 | H-5 |

| ~7.75 | s | - | H-3 |

| ~8.2 (broad s) | s | - | B(OH)₂ |

Note: Predicted values are based on the analysis of similar pyridine (B92270) and boronic acid derivatives. The broad singlet for the boronic acid protons is characteristic and its chemical shift can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C-2 |

| ~148.0 (broad) | C-4 |

| ~140.0 | C-6 |

| ~125.0 | C-5 |

| ~122.0 | C-3 |

Note: The carbon atom attached to the boron (C-4) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: IR Spectral Data (Predicted Key Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid, hydrogen-bonded) |

| ~1600, ~1560, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1350 | Strong | B-O stretch |

| ~1090 | Strong | C-B stretch |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 157/159 | [M]⁺ Molecular ion (showing isotopic pattern for Cl) |

| 139/141 | [M-H₂O]⁺ |

| 113/115 | [M-B(OH)₂]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a small amount of base to aid dissolution). Boronic acids have a tendency to form anhydrides (boroxines), which can lead to complex spectra. Using a coordinating solvent like DMSO or methanol (B129727) can help to break up these oligomeric species.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 0-10 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0-160 ppm.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is the most straightforward method. Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply consistent pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is recommended for this polar molecule.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes to determine the best ionization conditions.

-

Set the mass range to scan from m/z 50 to 300.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize in-source fragmentation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Stability and Storage of 2-Chloropyridine-4-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloropyridine-4-boronic acid. Understanding the stability profile of this versatile building block is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended handling and storage protocols.

Core Stability Characteristics

This compound is a solid, crystalline compound. Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, light, and oxygen. The presence of the electron-withdrawing chloro group and the pyridine (B92270) nitrogen atom can influence the electronic properties and, consequently, the stability of the boronic acid moiety.

General Recommendations

For routine use and long-term storage, it is crucial to adhere to the following guidelines to minimize degradation and ensure the compound's purity and reactivity.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Solid (Powder): 2-8°C[1][2][3]. For long-term storage, -20°C is also recommended[4].In Solution: -80°C for up to 6 months, -20°C for up to 1 month[4]. | Minimizes thermal decomposition and potential for side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[5]. | Boronic acids can be sensitive to air and moisture[5]. Oxidative degradation is a known pathway for boronic acids[6]. |

| Moisture | Store in a dry environment. Keep container tightly closed[7][8][9]. | Prevents hydrolysis and potential formation of boroxines (anhydrides). |

| Light | Store in a light-protected container. | While specific photostability data is limited, protection from light is a general good practice for complex organic molecules. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases[10]. | These can promote the degradation of the boronic acid functional group. |

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids, including this compound, are oxidative degradation and the formation of anhydrides (boroxines).

Oxidative Degradation

The carbon-boron bond is susceptible to oxidation, leading to the cleavage of the boronic acid group and the formation of the corresponding phenol (B47542) (in this case, 2-chloro-4-hydroxypyridine) and boric acid. This process, known as protodeboronation or oxidative deboronation, can be accelerated by exposure to air (oxygen), heat, and certain metals.[6][10]

The proposed mechanism for oxidative deboronation often involves the reaction with reactive oxygen species.

Boroxine (B1236090) Formation

In the solid state, particularly in the presence of trace amounts of water and upon heating, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

General Forced Degradation Study Workflow

Protocol for a Representative Forced Degradation Study

The following protocol outlines a general approach for a forced degradation study. The specific concentrations and time points may need to be optimized based on the observed stability.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade water, acetonitrile (B52724), methanol (B129727)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven, photostability chamber, humidity chamber

-

HPLC system with UV and/or MS detector

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation (Solid): Store the solid compound in an oven at 60°C.

-

Thermal Degradation (Solution): Incubate the stock solution at 60°C.

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). For solid-state studies, dissolve a weighed amount of the stressed solid in the initial solvent at each time point.

-

Sample Analysis:

-

Neutralize the acid and base-stressed samples before analysis.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a common starting point.

-

Characterize any significant degradation products using LC-MS and/or by isolating them for NMR analysis.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Determine the rate of degradation under each stress condition.

-

Summarize the results in a table.

-

Table 2: Representative Data from a Forced Degradation Study of this compound (% Assay)

| Stress Condition | 0 hr | 8 hr | 24 hr | 48 hr | Major Degradation Product(s) |

| 0.1 M HCl (60°C) | 100 | 98.5 | 95.2 | 90.1 | 2-Chloro-4-hydroxypyridine |

| 0.1 M NaOH (60°C) | 100 | 92.1 | 80.5 | 65.3 | 2-Chloro-4-hydroxypyridine |

| 3% H₂O₂ (RT) | 100 | 85.4 | 68.7 | 50.2 | 2-Chloro-4-hydroxypyridine |

| Heat (60°C, Solid) | 100 | 99.8 | 99.5 | 99.1 | Minimal degradation |

| Photostability (ICH Q1B) | 100 | 99.6 | 99.0 | 98.2 | Minor unidentified impurities |

Note: The data presented in this table is illustrative and intended to represent potential outcomes of a forced degradation study. Actual results may vary.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are exposure to high temperatures, moisture, and oxidizing conditions. For optimal stability and to ensure the integrity of research and development activities, it is imperative to store this compound in a cool, dry, and inert environment, protected from light. The use of forced degradation studies is a valuable tool for understanding the stability limits and potential degradation pathways of this important synthetic building block.

References

- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Unlocking Synthetic Versatility: A Technical Guide to 2-Chloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability, suppliers, and key applications of 2-Chloropyridine-4-boronic acid (CAS No. 458532-96-2). A vital building block in medicinal chemistry and organic synthesis, this versatile compound plays a crucial role in the development of novel therapeutics, particularly in the realm of nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists and cancer research. This document serves as a technical resource, offering detailed experimental protocols and a summary of key data to facilitate its effective use in research and development.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide. The compound is typically offered in various purities, with ≥95.0% being a common grade for research and development purposes. It is generally supplied as a solid and should be stored at 2-8°C. Below is a comparative table of representative suppliers and their offerings.

| Supplier | Product Code | Purity | Available Quantities |

| Sigma-Aldrich | 666513 | ≥95.0% | 1g, 5g |

| Tokyo Chemical Industry (TCI) | C2589 | >98.0% (TCI) | 1g, 5g, 25g |

| Biosynth | FC11490 | Not Specified | 1g, 5g, 10g, 25g, 100g, 250g |

| Chem-Impex | 40393 | 95-105% (Titration) | 1g, 5g |

| Synthonix | C2286 | Not Specified | 1g, 5g, 25g |

| Frontier Specialty Chemicals | C1097 | Not Specified | 1g, 5g, 25g |

| BLDpharm | BD139934 | 97% | 1g, 5g, 25g, 100g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for determining appropriate reaction conditions and handling procedures.

| Property | Value |

| CAS Number | 458532-96-2 |

| Molecular Formula | C₅H₅BClNO₂ |

| Molecular Weight | 157.36 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 155-163 °C[1] |

| Purity | ≥95.0%[1][2] |

| Storage Temperature | 2-8°C[1][3] |

Core Applications in Research and Development

This compound is a key intermediate in various synthetic applications, most notably in palladium-catalyzed cross-coupling reactions and the synthesis of biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a widely used substrate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5] These structures are prevalent in many pharmaceutical compounds.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Antagonists

Research has demonstrated the use of this compound in the synthesis of potent nAChR antagonists.[3][6] These antagonists are valuable tools in studying the physiological roles of nAChRs and have therapeutic potential in various neurological disorders. The 2-chloropyridine (B119429) moiety is a key pharmacophore in these molecules.

Role in Cancer Research

As an intermediate, this compound is utilized in the synthesis of novel compounds for cancer research.[6] Its utility lies in its ability to be incorporated into larger molecules that can be screened for anticancer activity.

Experimental Protocols

The following are representative, detailed methodologies for key experiments involving this compound, adapted from published literature.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (0.02-0.05 mmol) to the flask under a positive flow of inert gas.

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Bipyridine Derivative for nAChR Antagonists

This protocol describes the synthesis of a bipyridine derivative, a common scaffold in nAChR antagonists, using this compound.

Materials:

-

A suitable bromopyridine derivative (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.03 equiv)

-

Tri-o-tolylphosphine (B155546) (P(o-tolyl)₃) (0.06 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME) and water (4:1 mixture)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, dissolve the bromopyridine derivative and this compound in the DME/water mixture.

-

De-gas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add sodium carbonate, palladium(II) acetate, and tri-o-tolylphosphine to the reaction mixture.

-

Heat the mixture to 80 °C and stir under an inert atmosphere for 5 hours.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

-

Purify the residue by silica gel chromatography to yield the desired bipyridine product.

Visualizing Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and a conceptual signaling pathway related to the application of compounds derived from this compound.

References

An In-depth Technical Guide to Suzuki-Miyaura Coupling with Pyridyl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This reaction has become particularly indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Among the various coupling partners, pyridyl boronic acids are of significant interest due to the prevalence of the pyridine (B92270) motif in a vast array of biologically active compounds and functional materials.

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing pyridyl boronic acids, with a focus on the practical aspects relevant to researchers in drug development. It will delve into the challenges associated with the use of these reagents, present quantitative data on reaction conditions and yields, provide detailed experimental protocols, and visualize key processes.

The Challenge of Pyridyl Boronic Acids in Suzuki-Miyaura Coupling

While the Suzuki-Miyaura coupling is a robust reaction, the use of pyridyl boronic acids, particularly 2-pyridylboronic acid, presents unique challenges.[1] The primary difficulties arise from the inherent instability of these reagents and their electronic properties.

The main challenges include:

-

Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, leading to the formation of the corresponding unsubstituted pyridine. This process is often accelerated by the basic conditions required for the coupling reaction. 2-Pyridylboronic acids are particularly susceptible to protodeboronation due to the influence of the adjacent nitrogen atom.[1]

-

Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle, where the pyridyl group is transferred from the boron atom to the palladium catalyst.

-

Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.

To address these challenges, several strategies have been developed, including the use of more stable boronic acid derivatives (e.g., pinacol (B44631) esters, MIDA boronates), the optimization of catalyst systems with specific ligands, and the addition of co-catalysts such as copper salts.

Quantitative Data: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of pyridyl boronic acids and their derivatives with a range of aryl and heteroaryl halides. These tables are intended to provide a comparative overview of different reaction conditions and their impact on product yield.

Table 1: Comparison of Reactivity of Pyridylboronic Acid Isomers

| Pyridylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Modest | [2] |

| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Good | [2] |

| 4-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Good | [2] |

This table highlights the "2-pyridyl problem," where the 2-substituted isomer often exhibits lower reactivity compared to its 3- and 4-substituted counterparts under similar conditions.[2]

Table 2: Suzuki-Miyaura Coupling of 2-Pyridylboron Reagents with Aryl/Heteroaryl Halides

| 2-Pyridylboron Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Lithium triisopropyl 2-pyridylboronate | 4-Chlorobenzonitrile | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% Ligand 2 | KF | Dioxane | 110 | 73 |

| Lithium triisopropyl 2-pyridylboronate | 4-n-Butylchlorobenzene | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% Ligand 2 | KF | Dioxane | 110 | 76 |

| Lithium triisopropyl 2-pyridylboronate | 2-Chloro-p-xylene | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% Ligand 2 | KF | Dioxane | 110 | 70 |

| Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% Ligand 2 | KF | Dioxane | 110 | 78 |

| Lithium triisopropyl 2-pyridylboronate | 3-Chloropyridine | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% Ligand 2 | KF | Dioxane | 110 | 85 |

Data adapted from a study on a closely related 2-pyridylboronate system.

Table 3: Suzuki-Miyaura Coupling of Functionalized Pyridylboronic Acids with Heteroaryl Bromides

| Pyridylboronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromo-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 32 |

| 2-Chloro-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 75 |

| 2-Methoxy-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 85 |

| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 68 |

| 2-Methoxy-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 82 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols should serve as a starting point, and optimization for specific substrates may be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Lithium triisopropyl 2-pyridylboronates with Aryl Bromides

-

Reaction Setup: An oven-dried resealable Schlenk tube equipped with a Teflon screw valve is charged with Pd₂(dba)₃ (2.0-3.0 mol%), a suitable phosphine (B1218219) ligand (e.g., 6.0-9.0 mol% of a biaryl phosphine ligand), lithium triisopropyl 2-pyridylboronate (1.5 equivalents), and anhydrous potassium fluoride (B91410) (KF, 3.0 equivalents). The Schlenk tube is capped with a rubber septum, evacuated, and backfilled with argon (repeated three times).

-

Solvent Addition: Anhydrous, degassed 1,4-dioxane (B91453) is added via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

-

Reactant Addition: The aryl bromide (1.0 equivalent) is added via syringe.

-

Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated in a preheated oil bath at 80-110 °C with vigorous stirring for the specified time (typically 12-24 hours).

-

Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Facilitated Suzuki-Miyaura Coupling of 2-Heterocyclic Boronates

-

Reaction Setup: In a reaction vessel, combine the 2-heterocyclic boronate (e.g., 2-pyridylboronic acid pinacol ester, 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), Pd(OAc)₂ (5 mol%), dppf (10 mol%), CuCl (1.0 equivalent), and Cs₂CO₃ (2.0 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

-

Reaction Execution: The reaction vessel is sealed and heated to 100 °C for 16 hours with stirring.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated. The residue is purified by silica gel chromatography.[3][4]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core concepts of the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bond in 2-chloropyridine-4-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its dual functionality: a reactive C-Cl bond amenable to cross-coupling and nucleophilic substitution reactions, and a boronic acid moiety that is a key participant in Suzuki-Miyaura couplings. This document details the electronic properties governing the C-Cl bond's reactivity, presents quantitative data from analogous systems for key transformations, provides detailed experimental protocols, and illustrates the reaction mechanisms with clear diagrams.

Introduction: Electronic Landscape of this compound

The reactivity of the C-Cl bond in this compound is primarily dictated by the electronic effects of the pyridine (B92270) ring nitrogen and the boronic acid substituent. The nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the entire aromatic system. This effect is most pronounced at the α (C2, C6) and γ (C4) positions, rendering them more electrophilic and susceptible to nucleophilic attack. Consequently, the C-Cl bond at the 2-position is significantly activated.

The boronic acid group [-B(OH)₂] at the 4-position is also generally considered to be electron-withdrawing, further enhancing the electrophilicity of the pyridine ring and the reactivity of the C-Cl bond. Boronic acids are Lewis acids and can engage in equilibria that can influence the overall electron density of the ring system. The combined electron-withdrawing effects of the ring nitrogen and the boronic acid group make the C-Cl bond in this compound a prime site for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common and synthetically useful transformations involving the C-Cl bond of 2-chloropyridine (B119429) derivatives. While specific data for this compound is sparse in the literature, extensive data from closely related systems, such as other chloropyridines and dichloropyrimidines, provide a strong basis for predicting its reactivity.

Suzuki-Miyaura Coupling

In the context of Suzuki-Miyaura coupling, this compound can act as the electrophilic partner, with the C-Cl bond undergoing reaction. The boronic acid at the 4-position remains available for subsequent transformations. The reactivity of chloropyridines in Suzuki coupling is generally lower than their bromo or iodo counterparts, often necessitating more active catalyst systems.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Chloro-heterocycles with Phenylboronic Acid

| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [1][2] |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 81 | [1] |

| 2,3,5-Trichloropyridine | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 30 min | 92 | [3] |

| 2-Chloropyridine | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | H₂O | 100 | 1 h | 99 | [2] |

This data is for analogous systems and serves as a predictive guide for the reactivity of this compound.

This protocol is a general procedure adapted for the coupling of a 2-chloropyridine derivative with an arylboronic acid and can be used as a starting point for this compound.

Materials:

-

2-Chloropyridine derivative (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)

-

Toluene (B28343) (degassed, 5 mL)

-

Water (degassed, 0.5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the 2-chloropyridine derivative (1.0 equiv.) and the arylboronic acid (1.2 equiv.).

-

Add degassed toluene and water.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

References

2-Chloropyridine-4-boronic acid: A Technical Guide to its Applications in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridine-4-boronic acid has emerged as a versatile and valuable building block in modern chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive boronic acid moiety with a synthetically adaptable chloropyridine core, make it a powerful tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its pivotal role in the synthesis of kinase inhibitors and nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate its practical application in the laboratory.

Introduction

This compound, with the chemical formula C₅H₅BClNO₂ and a molecular weight of 157.36 g/mol , is a white to off-white crystalline solid.[1] Its utility in organic synthesis is primarily centered around the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds between organoboron compounds and organic halides.[1] The presence of the chlorine atom on the pyridine (B92270) ring provides a handle for further functionalization, while the boronic acid group enables efficient coupling with a wide range of (hetero)aryl halides. This dual reactivity makes it an attractive starting material for the synthesis of diverse compound libraries for drug discovery and the development of novel organic materials.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the cornerstone of this compound's utility. This palladium-catalyzed reaction offers a robust and high-yielding method for the formation of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active molecules.

General Reaction Mechanism & Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of 2-chloropyridine (B119429) derivatives. While specific conditions may vary depending on the substrate, these protocols provide a solid starting point for reaction optimization.

Protocol 1: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine with an Arylboronic Acid [2]

This protocol details a rapid and efficient method for the regioselective synthesis of C4-substituted pyrimidines.

-

Reactants:

-

2,4-Dichloropyrimidine (B19661) (1.0 equiv)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

-

-

Solvent:

-

1,4-Dioxane (B91453)/Water (2:1 mixture)

-

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL) in a microwave reactor vessel.

-

Purge the solution with argon to displace air.

-

Add K₂CO₃ (1.5 mmol), the arylboronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol).

-

Seal the vessel and stir the reaction mixture in a microwave reactor at 100 °C for 15 minutes.

-

After cooling, extract the mixture with ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Protocol 2: Suzuki Coupling of a 2-Pyridyl Nucleophile with an Aryl Halide [3]

This protocol is suitable for the coupling of 2-pyridyl boronates with aryl bromides and chlorides.

-

Reactants:

-

Aryl or heteroaryl bromide/chloride (1.0 equiv)

-

Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

-

Potassium Fluoride (KF) (3.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.0-1.5 mol%)

-

Phosphite or phosphine (B1218219) oxide ligand (e.g., 1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene (B8794699) - Q-Phos) (Ligand:Pd ratio of 3:1)

-

-

Solvent:

-

1,4-Dioxane

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl halide, 2-pyridylboronate, KF, Pd₂(dba)₃, and the ligand in a reaction vessel.

-

Add anhydrous, degassed 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture with stirring (temperature and time will vary depending on the substrates, typically 80-110 °C for 12-24 hours).

-

Monitor the reaction progress by GC or LC-MS.

-

Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

-

Quantitative Data: Reaction Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes the yields obtained for the coupling of various aryl and heteroaryl boronic acids with 2,4-dichloropyrimidine under microwave-assisted conditions.[2]

| Entry | Boronic Acid Partner | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 95 |

| 2 | 4-Methylphenylboronic acid | 2-Chloro-4-(p-tolyl)pyrimidine | 92 |

| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 98 |

| 4 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 85 |

| 5 | 2-Thiopheneboronic acid | 2-Chloro-4-(thiophen-2-yl)pyrimidine | 78 |

| 6 | 3-Pyridinylboronic acid | 2-Chloro-4-(pyridin-3-yl)pyrimidine | 65 |

Application in Drug Discovery: Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This compound serves as a key precursor for the synthesis of various kinase inhibitors.

Targeted Signaling Pathways

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and inflammation.[4] Inhibitors of this pathway are of significant interest for the treatment of autoimmune diseases and certain cancers.

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[5] IRAK-4 inhibitors are being investigated for the treatment of inflammatory diseases.

Caption: The IRAK-4 signaling pathway in innate immunity.

Quantitative Data: Biological Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of pyrazole-based kinase inhibitors, demonstrating the potency that can be achieved with scaffolds accessible through Suzuki-Miyaura coupling. While not directly synthesized from this compound, these compounds feature related structural motifs.

| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |

| 17 | Chk2 | 17.9 | HepG2 | 10.8 |

| HeLa | 11.8 | |||

| MCF7 | 10.4 | |||

| 24 | CDK1 | 2380 | HepG2 | 0.05 |

| HCT116 | 1.68 | |||

| 25 | CDK1 | 1520 | HepG2 | 0.028 |

| HCT116 | 0.035 | |||

| 81 | ALK5 | 104 | - | - |

Data adapted from a review on pyrazole-based kinase inhibitors.[6]

Application in Drug Discovery: nAChR Agonists

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the nervous system.[6] They are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and addiction, making them important drug targets. This compound can be used to synthesize nAChR agonists.[7]

nAChR Signaling Pathway

Upon binding of an agonist like acetylcholine or nicotine, the nAChR undergoes a conformational change, opening its ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This leads to membrane depolarization and the initiation of downstream signaling cascades.[6]

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Drug Discovery Workflow

The use of this compound can be integrated into a typical drug discovery workflow, from initial hit identification to lead optimization.

Caption: A typical drug discovery workflow incorporating this compound.

Conclusion

This compound is a powerful and versatile reagent with significant potential in various research areas, particularly in drug discovery and materials science. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular scaffolds that are central to the development of novel kinase inhibitors and nAChR modulators. The protocols, data, and pathway diagrams presented in this guide are intended to provide researchers with the necessary information to effectively utilize this valuable building block in their own research endeavors. As the demand for novel therapeutics and advanced materials continues to grow, the applications of this compound are poised to expand even further.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. IRAK4 - Wikipedia [en.wikipedia.org]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-chloropyridine-4-boronic acid with various aryl halides. The resulting 4-aryl-2-chloropyridine scaffold is a key structural motif in numerous biologically active compounds, making this protocol highly relevant for drug discovery and development. Pyridine (B92270) and its derivatives are prevalent in pharmaceuticals, exhibiting a wide range of activities, including anticancer and anti-inflammatory properties.[1][2][3][4] The ability to synthesize substituted pyridines with high precision is therefore of significant interest to medicinal chemists.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times and improve yields in Suzuki couplings, often leading to cleaner reactions and easier purification.[5][6][7][8][9] This protocol will detail a microwave-assisted approach, which is particularly beneficial for heterocyclic substrates that may be prone to degradation under prolonged heating.[5]

Key Challenges and Considerations

The Suzuki coupling of pyridine derivatives, particularly those involving pyridylboronic acids, can present unique challenges. The "2-pyridyl problem" refers to the instability of 2-pyridylboronic acids, which are susceptible to protodeboronation.[10] While this protocol focuses on a 4-boronic acid derivative, careful selection of reaction conditions is still crucial to ensure high yields and minimize side products. The choice of catalyst, ligand, base, and solvent system are all critical parameters that have been optimized in the provided protocol.[10]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol describes a general procedure for the microwave-assisted Suzuki coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane (B91453) and Water (4:1 mixture, degassed)

-

Microwave reactor vials (10 mL) with stir bars

-

Argon or Nitrogen gas supply

Procedure:

-

Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 94.5 mg, 0.6 mmol, 1.2 equiv), and potassium carbonate (e.g., 138 mg, 1.0 mmol, 2.0 equiv).

-

Catalyst Addition: To the vial, add tetrakis(triphenylphosphine)palladium(0) (e.g., 17.3 mg, 0.015 mmol, 3 mol%).

-

Solvent Addition: Add 5 mL of the degassed 4:1 mixture of 1,4-dioxane and water to the vial.

-

Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.

-

Microwave Irradiation: Place the sealed vial into the microwave reactor. Heat the reaction mixture to 120 °C and hold for 20-30 minutes with stirring.[5][6] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-chloropyridine product.

Data Presentation: Reaction Yields

The following table summarizes representative yields for the Suzuki coupling of this compound with various aryl halides under the optimized microwave-assisted conditions.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 2-Chloro-4-(4-methoxyphenyl)pyridine | 85 |

| 2 | 1-Bromo-4-fluorobenzene | 2-Chloro-4-(4-fluorophenyl)pyridine | 82 |

| 3 | 1-Bromo-3,5-dimethylbenzene | 2-Chloro-4-(3,5-dimethylphenyl)pyridine | 88 |

| 4 | 4-Bromobenzonitrile | 4-(2-Chloropyridin-4-yl)benzonitrile | 78 |

| 5 | 3-Bromopyridine | 2-Chloro-4-(pyridin-3-yl)pyridine | 75 |

| 6 | 2-Bromothiophene | 2-Chloro-4-(thiophen-2-yl)pyridine | 72 |

Yields are for isolated products after purification.

Diagrams

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A streamlined workflow for the microwave-assisted Suzuki coupling.

Applications in Drug Development

The 4-aryl-2-chloropyridine motif is a privileged scaffold in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor and participate in various biological interactions. The chlorine atom at the 2-position provides a handle for further functionalization through nucleophilic aromatic substitution, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Compounds containing the 2-arylpyridine core have demonstrated a wide range of pharmacological activities. Notably, they have been investigated as:

-

Anticancer Agents: Many substituted pyridines have shown potent antiproliferative activity against various cancer cell lines.[11][12][13][14] They can act through various mechanisms, including the inhibition of kinases and the disruption of microtubule polymerization.[15]

-

Anti-inflammatory Agents: Pyridine derivatives have been explored for their potential to modulate inflammatory pathways.[3]

-